Limnonectin-1Fb
Description
Limnonectin-1Fb is a 16-mer antimicrobial peptide (AMP) first identified in the skin secretion of Limnonectes fujianensis (Fujian large-headed frog) via cDNA library analysis . Structurally, it features a conserved disulfide bond between cysteine residues at positions 10 and 16 (Cys10–Cys16), forming a C-terminal loop enriched with basic amino acids such as arginine (Arg) or lysine (Lys) . This structural motif is critical for its antimicrobial activity, as it facilitates interactions with microbial membranes. This compound belongs to a broader class of amphibian AMPs known for their rapid, membrane-disruptive mechanisms against bacteria, fungi, and protozoa. Its discovery highlights the evolutionary adaptation of frogs to combat pathogens in their aquatic habitats .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
SFHVFPPWMCKSLKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
Limnonectin-1Fb shares structural homology with several AMP families from Ranid frogs, including brevenins, esculentins, and ranatuerins, all of which contain disulfide-stabilized loops and cationic residues for membrane targeting . However, key distinctions exist:
| Feature | This compound | Brevenins | Esculentins | Ranatuerins | Temporins |
|---|---|---|---|---|---|
| Length (aa) | 16 | 24–34 | 46–47 | 20–34 | 10–14 |
| Disulfide Bonds | 1 (Cys10–Cys16) | 1–2 | 2 | 1 | None |
| C-Terminal Loop | 5 residues (Arg/Lys) | 6–8 residues | 7 residues | Variable | Hydrophobic core |
| Source Species | Limnonectes fujianensis | Rana brevipoda | Rana esculenta | Rana temporaria | Rana temporaria |
Key Observations :
- Size Flexibility : Temporins (e.g., Temporin-1P, Temporin H) are shorter (10–14 aa) and lack disulfide bonds, relying on hydrophobic residues for activity .
- Loop Complexity: Esculentins and brevenins have longer loops, enhancing their stability and target specificity compared to this compound .
Functional and Evolutionary Insights
Phylogenetic analysis places this compound in a clade distinct from temporins and brevenins, suggesting divergent evolutionary pathways despite shared Ranid ancestry . For example:
- Dybowskin-1ST (from Rana dybowskii) shares 58% sequence homology with this compound but exhibits stronger antifungal activity due to additional hydrophobic residues .
- Brevinin-1S (from Odorrana schmackeri) has a broader antimicrobial spectrum, likely due to its longer helix-forming region .
Antimicrobial Efficacy
- Brevenin-1 : Effective against E. coli (MIC: 2–4 μM) and S. aureus (MIC: 4–8 μM) via pore formation .
- Temporin-1P: Targets Gram-positive bacteria (MIC: 8–16 μM) but is less effective against Gram-negative strains due to reduced membrane affinity . This compound’s compact structure may favor rapid membrane disruption but could limit its potency compared to larger peptides like esculentins.
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